Maltoheptaose tricosaacetate

CAS No.:

Cat. No.: VC18848185

Molecular Formula: C88H118O59

Molecular Weight: 2119.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C88H118O59 |

|---|---|

| Molecular Weight | 2119.8 g/mol |

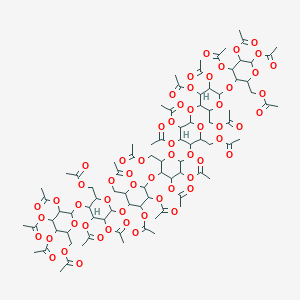

| IUPAC Name | [4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C88H118O59/c1-31(89)112-24-54-61(119-38(8)96)68(120-39(9)97)76(128-47(17)105)83(136-54)143-63-56(26-114-33(3)91)138-85(78(130-49(19)107)70(63)122-41(11)99)145-65-58(28-116-35(5)93)140-87(80(132-51(21)109)72(65)124-43(13)101)147-67-60(30-118-37(7)95)141-88(81(133-52(22)110)74(67)126-45(15)103)146-66-59(29-117-36(6)94)139-86(79(131-50(20)108)73(66)125-44(14)102)144-64-57(27-115-34(4)92)137-84(77(129-48(18)106)71(64)123-42(12)100)142-62-55(25-113-32(2)90)135-82(134-53(23)111)75(127-46(16)104)69(62)121-40(10)98/h54-88H,24-30H2,1-23H3 |

| Standard InChI Key | VZHZTOMVTDULCM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Structural and Chemical Properties of Maltoheptaose Tricosaacetate

Molecular Composition and Modifications

Maltoheptaose tricosaacetate (CAS No. 114715-54-7) is derived from maltoheptaose via acetylation, wherein 23 hydroxyl groups are replaced with acetyl moieties. This modification yields a molecular formula of and a molecular weight of 2119.87 g/mol . The acetylation process significantly alters the compound’s physicochemical properties, enhancing its lipophilicity and stability in organic solvents while retaining the core structure of the parent oligosaccharide .

The parent compound, maltoheptaose, consists of seven glucose units linked by α(1→4) glycosidic bonds, with the reducing end adopting an open-chain aldehyde configuration . Acetylation disrupts hydrogen bonding between hydroxyl groups, reducing crystallinity and improving compatibility with hydrophobic matrices, a critical feature for drug encapsulation .

Comparative Analysis of Solubility and Stability

| Property | Maltoheptaose | Maltoheptaose Tricosaacetate |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 1153.0 | 2119.87 |

| Solubility | Water | Organic solvents |

| Stability | Enzymatically degradable | Resistant to hydrolysis |

Synthesis and Manufacturing Processes

Stepwise Acetylation of Maltoheptaose

The synthesis of maltoheptaose tricosaacetate begins with β-cyclodextrin, a cyclic oligosaccharide, which undergoes acid-catalyzed ring-opening to yield linear maltoheptaose . Subsequent acetylation involves treating maltoheptaose with acetic anhydride in the presence of FeCl₃, achieving peracetylation of all hydroxyl groups. This step is critical for ensuring uniform substitution and minimizing residual hydroxyls, which could compromise stability .

Functionalization for Drug Delivery Systems

To integrate maltoheptaose tricosaacetate into glycoliposomes, researchers couple the acetylated oligosaccharide with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) via a carboxyl-amine linkage . This conjugation involves:

-

Bromination of peracetylated maltoheptaose at the anomeric position.

-

Substitution with thioacetate to form a thioglycoside intermediate.

-

Alkylation with iodo azide followed by catalytic hydrogenation to yield the amine-terminated derivative .

The final product, G7-DPPE, self-assembles into nanoscale glycoliposomes capable of encapsulating hydrophobic drugs like rifampicin .

Table 2: Key Synthesis Steps for Maltoheptaose Tricosaacetate

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, FeCl₃ | Peracetylated maltoheptaose |

| 2 | Bromination | HBr/AcOH | Glycosyl bromide intermediate |

| 3 | Thioacetate substitution | KSAc, acetone | Thioglycoside formation |

| 4 | DPPE conjugation | EDC/NHS, DCM | G7-DPPE glycolipid |

Biomedical Applications and Efficacy

Enhanced Antibiotic Delivery

Maltoheptaose tricosaacetate-decorated glycoliposomes have demonstrated remarkable efficacy in delivering rifampicin to Escherichia coli. Fluid glycoliposomes, composed of unsaturated lipids, exhibited a 2-log reduction in bacterial colony-forming units (CFUs) at 4× the minimum inhibitory concentration (MIC) after 24 hours . This enhancement is attributed to the compound’s affinity for bacterial membrane proteins, which facilitates targeted drug release and minimizes off-target interactions with mammalian cells .

Mechanism of Bacterial Membrane Interaction

Fluorescence resonance energy transfer (FRET) assays revealed that fluid G7-glycoliposomes bind more strongly to E. coli membranes than their nonfluid counterparts or unmodified liposomes . Confocal microscopy confirmed rapid internalization of drug-loaded particles, suggesting that maltoheptaose tricosaacetate mediates receptor-specific uptake via bacterial carbohydrate transporters .

Table 3: Antibacterial Efficacy of Rifampicin-Loaded Glycoliposomes

| Formulation | CFU Reduction (24 h) | MIC (μg/mL) |

|---|---|---|

| Free rifampicin | 1-log | 16 |

| Nonfluid G7-liposomes | 1.5-log | 8 |

| Fluid G7-liposomes | 2-log | 4 |

Industrial and Research Applications

Pharmaceutical Intermediates

Suppliers such as Dayang Chem (Hangzhou) and BOC Sciences offer maltoheptaose tricosaacetate with purities exceeding 95%, catering to its demand as a synthetic intermediate for antitumor agents and antibiotic conjugates . The compound’s stability under diverse storage conditions (−20°C, desiccated) ensures compatibility with global distribution networks .

Prospects in Targeted Therapy

Ongoing research explores its utility in cancer therapeutics, where acetylated oligosaccharides serve as ligands for dendritic cell-specific receptors. Preliminary data suggest that maltoheptaose tricosaacetate-functionalized nanoparticles enhance antigen presentation, potentiating immune checkpoint inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume